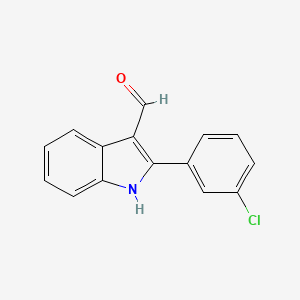

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde

描述

2-(3-Chlorophenyl)-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by a chlorine atom at the meta position of the phenyl ring attached to the 2-position of the indole core. This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules and the electron-withdrawing effects of the chloro substituent, which can modulate reactivity and biological activity.

属性

IUPAC Name |

2-(3-chlorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-5-3-4-10(8-11)15-13(9-18)12-6-1-2-7-14(12)17-15/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBHSITUAMCMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to form the formyl group on the indole ring. The reaction typically proceeds under mild conditions and yields the desired aldehyde product.

Another approach involves the Friedel-Crafts acylation of 3-chlorophenylindole with an appropriate acylating agent, followed by oxidation to introduce the aldehyde group. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound often involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and reduce production costs.

化学反应分析

Chemical Reactions Involving 2-(3-Chlorophenyl)-1H-Indole-3-Carbaldehyde

The compound exhibits a range of chemical reactivity due to its functional groups, enabling various transformations:

Deformylation Reactions

Deformylation is a notable reaction where the aldehyde group can be removed or transformed under specific conditions. For example, using anthranilamide as a reactant can facilitate this process, leading to the formation of quinazolinone derivatives .

Condensation Reactions

The aldehyde group allows for condensation reactions such as the Knoevenagel condensation, where it reacts with active methylene compounds (e.g., cyanoacetamide) in the presence of acid catalysts:

-

Example Reaction :

This reaction pathway is significant for synthesizing complex heterocyclic compounds .

Hydrazone Formation

The reaction of this compound with hydrazine derivatives leads to hydrazone formation, which can further undergo cyclization or rearrangement to yield various nitrogen-containing heterocycles:

-

General Reaction :

This transformation is crucial in medicinal chemistry for developing potential drug candidates .

Oxidation Reactions

Oxidative transformations can convert the aldehyde into carboxylic acids or other functional groups. For instance, treatment with potassium permanganate can oxidize the aldehyde to its corresponding acid:

This reaction is often used in synthetic pathways requiring carboxylic acid functionalities .

科学研究应用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde. For instance, compounds derived from indole-3-carboxaldehyde exhibited significant activity against Staphylococcus aureus, a common pathogen known for its antibiotic resistance. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, certain indole derivatives have shown antifungal activity against Candida albicans. Compounds similar to this compound demonstrated moderate antifungal effects, with MIC values ranging from 7.80 to 62.50 µg/mL .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical routes. One notable method involves the use of Vilsmeier reagent in the presence of an aniline derivative. The general synthesis pathway includes:

- Preparation of Vilsmeier Reagent : Anhydrous dimethylformamide (DMF) is reacted with phosphorus oxychloride.

- Reaction with Aniline : The Vilsmeier reagent is added to a solution containing the appropriate aniline derivative at low temperatures, followed by heating to promote the reaction.

- Isolation and Purification : The resulting product is isolated through filtration and recrystallization processes .

Potential Pharmaceutical Applications

Given its biological activities, this compound may serve as a lead compound in the development of new pharmaceuticals targeting bacterial and fungal infections. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

作用机制

The mechanism of action of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the indole ring structure allows for interactions with DNA and RNA, potentially affecting gene expression and cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde

- Structure : Chlorine at the para position of the phenyl ring (vs. meta in the target compound).

- Molecular Formula: C₁₅H₁₀ClNO

- Molecular Weight : 255.7 g/mol

- Key Properties : Density = 1.34 g/cm³; Boiling Point = 485.6°C; Flash Point = 247.5°C .

2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde

- Structure : Methoxy group (electron-donating) at the para position of the phenyl ring.

- Molecular Formula: C₁₆H₁₃NO₂

- Molecular Weight : 251.3 g/mol

- Significance : The methoxy group increases electron density on the phenyl ring, contrasting with the electron-withdrawing chloro group. This difference could impact redox properties and interactions with hydrophobic pockets in enzymes .

Indole Core Modifications

2-Chloro-1H-indole-3-carbaldehyde

- Structure : Chlorine at position 2 of the indole ring (vs. phenyl-substituted chlorine in the target compound).

- Molecular Formula: C₉H₅ClNO

- Molecular Weight : 181.6 g/mol

- Key Properties : CAS 5059-30-3; classified as hazardous upon inhalation .

- Significance : Direct halogenation of the indole ring may increase electrophilicity at the 3-carbaldehyde position, influencing reactivity in nucleophilic additions .

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde

- Structure : Benzyl group at N1 and chlorine at position 2 of the indole ring.

- Molecular Formula: C₁₆H₁₁ClNO

- Molecular Weight : 268.7 g/mol

Hybrid Derivatives with Pharmacological Relevance

Arylsulfonylhydrazide-Indole Hybrids

- Example : Compounds with morpholine-ethyl or piperidine-ethyl groups at N1 of the indole core.

- Molecular Formula : Variable (e.g., C₁₉H₂₀ClN₃O₂S for morpholine derivatives).

- Significance : These hybrids exhibit anticancer activity against breast cancer cells, with electron-withdrawing groups (e.g., Cl) enhancing potency. The target compound’s 3-chlorophenyl group may similarly augment bioactivity .

1-[(3-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde

- Structure : (3-Chlorophenyl)methyl group at N1 of the indole.

- Molecular Formula: C₁₆H₁₁ClNO

- Molecular Weight : 268.7 g/mol

- Significance : The extended alkyl chain increases molecular weight and may reduce metabolic stability compared to the target compound .

生物活性

2-(3-Chlorophenyl)-1H-indole-3-carbaldehyde is an indole-based compound that has attracted attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and protective effects against various diseases.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to the indole ring, along with an aldehyde functional group. This structure is significant as it contributes to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For instance, a related compound induced a concentration-dependent increase in caspase-3 production in HCT116 cells, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

Indole derivatives have shown significant antimicrobial activity against various pathogens. The compound's structural components allow it to disrupt bacterial cell membranes or inhibit essential enzymes. In one study, indole-based compounds demonstrated high activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating strong antibacterial properties .

3. Intestinal Barrier Protection

Recent research has highlighted the protective effects of indole aldehydes on intestinal barriers during infections such as those caused by Toxoplasma gondii. The aldehyde group facilitates interactions that enhance gastrointestinal motility and antioxidant levels, thereby reducing oxidative stress and tissue damage during infections .

Case Study 1: Anticancer Mechanisms

A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment led to increased apoptosis markers, including elevated levels of caspase-3 and reduced cell viability in a dose-dependent manner. This suggests potential for development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In examining the antimicrobial properties, a series of indole derivatives were tested against resistant strains of bacteria. The findings revealed that this compound exhibited superior activity against MRSA strains, making it a candidate for further development in antibiotic therapies .

Research Findings Summary

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation of 3-chloro-1H-indole derivatives. For example, treatment of 3-chloro-1-methyl-1H-indole with DMF and POCl₃ at 50°C for 3 hours yields the aldehyde after hydrolysis and column chromatography (petroleum ether/ethyl acetate) . Key intermediates like 1H-indole-3-carbaldehyde oxime are prepared by refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol . Optimization involves adjusting stoichiometry, temperature, and solvent polarity to maximize yield.

Q. How can the purity and structural identity of this compound be confirmed experimentally?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times against standards.

- Structural Confirmation :

- X-ray crystallography : Single-crystal analysis provides bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) .

- Spectroscopy : FTIR (aldehyde C=O stretch ~1700 cm⁻¹), ¹H NMR (indole H-2 singlet at δ 7.8–8.0 ppm), and HRMS (theoretical m/z for C₁₅H₁₀ClNO: 255.05) .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodology :

- Liquid-liquid extraction : Use dichloromethane to separate the aldehyde from aqueous byproducts.

- Column chromatography : Silica gel with a petroleum ether/ethyl acetate gradient (e.g., 2:1 to 1:1) resolves polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) compare with experimental data in predicting the reactivity of this compound?

- Methodology :

- Geometry optimization : B3LYP/6-31G(d) calculations predict bond lengths and angles within 0.02 Å and 2° of experimental XRD data .

- Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) identify electrophilic sites (e.g., aldehyde carbonyl) for nucleophilic additions or substitutions . Discrepancies between computed and experimental reaction pathways (e.g., oxime formation) may arise from solvent effects or transition-state barriers .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Observed vs. calculated ¹³C NMR shifts for the aldehyde group may differ due to crystal packing or solvent polarity.

- Resolution :

Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃).

Use solid-state NMR to assess crystal lattice effects.

Cross-validate with DFT simulations incorporating solvent models (e.g., PCM) .

Q. How can the biological activity of this compound derivatives be rationalized via structure-activity relationship (SAR) studies?

- Methodology :

- Functional group modifications : Introduce substituents (e.g., nitro, hydroxyimine) at positions 1, 2, or 5 of the indole ring to assess antimicrobial or anticancer activity .

- Bioisosteric replacements : Replace the 3-chlorophenyl group with 4-fluorophenyl or morpholine to alter lipophilicity and target binding .

- In silico docking : Use AutoDock Vina to predict interactions with enzymes (e.g., cytochrome P450) or receptors .

Q. What experimental and computational approaches are effective in analyzing the tautomeric equilibria of this compound?

- Methodology :

- Variable-temperature NMR : Monitor aldehyde proton shifts to detect keto-enol tautomerism.

- UV-Vis spectroscopy : Track absorbance changes (e.g., ~300 nm for enol form) in polar vs. nonpolar solvents.

- DFT calculations : Compare relative energies of tautomers using M06-2X/def2-TZVP in implicit solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。